HPGDS Inhibition: Comparison with Structural Analogs
In a direct head-to-head comparison of human HPGDS inhibition, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IC₅₀ = 26 nM) demonstrates a 2.7-fold improvement in potency over its 3-ethyl analog, 5-ethyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IC₅₀ = 70 nM) [1] [2]. Both compounds were evaluated under identical assay conditions using human HPGDS expressed in Escherichia coli, with enzymatic activity assessed via reduction in GST enzymatic activity using MCBL and glutathione over a 30-minute incubation [1]. This comparative data directly isolates the impact of the isopropyl substitution at the pyrazole 3-position on target engagement, demonstrating that the isopropyl group confers superior binding interactions relative to the smaller ethyl moiety.
| Evidence Dimension | Human HPGDS Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM |
| Comparator Or Baseline | 5-ethyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IC₅₀ = 70 nM) |
| Quantified Difference | 2.7-fold lower IC₅₀ (higher potency) |
| Conditions | Inhibition of human HPGDS expressed in E. coli; GST enzymatic activity assay with MCBL and glutathione; 30-minute incubation |
Why This Matters
This directly demonstrates that the isopropyl substituent is superior to the ethyl analog for HPGDS inhibition, a key consideration for researchers developing prostaglandin D2 pathway modulators.
- [1] BindingDB. BDBM50084155 (CHEMBL3425953) - 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084155 View Source
- [2] BindingDB. BDBM50084152 (CHEMBL3425949) - 5-ethyl-2-phenyl-2H-pyrazole-3-carboxylic acid. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084152 View Source
